3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one
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Overview
Description
3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one involves several steps. One common method includes the reaction of 4-ethoxybenzaldehyde with acetylacetone in the presence of a base to form the intermediate 4-ethoxyphenyl-3-buten-2-one. This intermediate then undergoes cyclization with piperidine under acidic conditions to yield the final product .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .
Scientific Research Applications
3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of biochemical pathways .
Comparison with Similar Compounds
3-Acetyl-1-(4-ethoxyphenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
3-Acetyl-1-(2-ethoxyphenyl)piperidin-2-one: Similar in structure but with the ethoxy group in a different position, leading to different chemical and biological properties.
1-Benzyl-3-acetylpiperidin-2-one: Contains a benzyl group instead of an ethoxy group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
3-acetyl-1-(4-ethoxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-3-19-13-8-6-12(7-9-13)16-10-4-5-14(11(2)17)15(16)18/h6-9,14H,3-5,10H2,1-2H3 |
InChI Key |
UVEDUDGIZMSQTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCC(C2=O)C(=O)C |
Origin of Product |
United States |
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